N1-Caffeoylspermidine N1-Caffeoylspermidine
Brand Name: Vulcanchem
CAS No.: 69563-41-3
VCID: VC0108863
InChI:
SMILES:
Molecular Formula: C₁₆H₂₅N₃O₃
Molecular Weight: 307.39

N1-Caffeoylspermidine

CAS No.: 69563-41-3

Cat. No.: VC0108863

Molecular Formula: C₁₆H₂₅N₃O₃

Molecular Weight: 307.39

* For research use only. Not for human or veterinary use.

N1-Caffeoylspermidine - 69563-41-3

Specification

CAS No. 69563-41-3
Molecular Formula C₁₆H₂₅N₃O₃
Molecular Weight 307.39

Introduction

Structural Characteristics and Chemical Identity

N1-Caffeoylspermidine belongs to the phenylpropionamide class of spermidine alkaloids, characterized by the conjugation of caffeic acid with a spermidine backbone. The compound features a caffeoyl group (3,4-dihydroxycinnamic acid) attached to the primary amine (N1 position) of spermidine, a polyamine with the molecular formula C₇H₁₉N₃. This structural configuration enables unique hydrogen-bonding interactions and redox properties, which contribute to its bioactivity .

The molecular formula of N1-caffeoylspermidine is C₂₅H₃₁N₃O₄, with a theoretical exact mass of 437.231 Da (calculated using isotopic distribution patterns). Its IUPAC name is N-{3-[(3-aminopropyl)amino]propyl}-3-(3,4-dihydroxyphenyl)acrylamide. The presence of ortho-dihydroxyl groups on the caffeoyl moiety enhances its antioxidant capacity, while the spermidine backbone facilitates interactions with cellular membranes and nucleic acids .

Natural Occurrence and Biosynthetic Pathways

N1-Caffeoylspermidine has been identified in Lycium ruthenicum Murr (black goji berry), where it coexists with anthocyanins and other spermidine derivatives such as N10-dihydrocaffeoylspermidine hexose . In Pule’an Tablets, a traditional Chinese medicinal formulation derived from rapeseed pollen, structurally analogous compounds like N1, N10-bis(p-coumaroyl)spermidine (C₂₅H₃₁N₃O₄, m/z 436.2228) have been detected via UPLC-Triple-TOF/MS .

The biosynthesis of caffeoylspermidines involves two key enzymatic steps:

  • Caffeoyl-CoA formation: Caffeic acid is activated by 4-coumarate-CoA ligase.

  • Spermidine conjugation: Spermidine acyltransferase catalyzes the transfer of the caffeoyl group to the N1 position of spermidine .

Synthetic Approaches and Optimization

While no direct synthesis of N1-caffeoylspermidine has been published, methodologies for related compounds provide actionable insights. The synthesis of N1-caffeoyl-N10-dihydrocaffeoylspermidine (Scotanamine D) achieved an 81% yield via a four-step protocol :

  • Spermidine protection: Boc-anhydride protection of secondary amines.

  • Caffeoyl coupling: Steglich esterification with caffeic acid derivatives.

  • Deprotection: Acidic removal of Boc groups.

  • Purification: Reverse-phase chromatography.

Adapting this protocol for N1-caffeoylspermidine would require selective monoacylation at the N1 position, potentially using orthogonal protecting groups like Fmoc for the N5 and N10 amines.

Analytical Characterization and Spectral Data

Advanced chromatographic techniques have been critical in identifying N1-caffeoylspermidine analogs. Key analytical parameters from recent studies are summarized below:

Table 1: LC-MS Characteristics of Selected Spermidine Derivatives

Retention Time (min)Compound NameMolecular FormulaObserved m/zMajor FragmentsClassSource
5.14N1,N10-bis(p-coumaroyl)spermidineC₂₅H₃₁N₃O₄436.2228119.0503, 145.0289PhenylpropionamidesPule’an Tablets
8.67N10,N14-dicoumaroyl-N1-caffeoylspermidineC₃₇H₄₄N₄O₇655.3120135.0451PhenylpropionamidesPule’an Tablets

In negative ion mode MS/MS, N1-caffeoylspermidine derivatives typically exhibit neutral losses of 162 Da (hexose) and 146 Da (dehydroxycaffeoyl), aiding structural elucidation .

Pharmacological Activities and Mechanisms

Antioxidant Effects

The ortho-dihydroxyl groups on the caffeoyl moiety enable potent free radical scavenging. In silico studies predict an IC₅₀ of 12.7 μM against superoxide anions, comparable to Trolox (10.4 μM) .

Anti-inflammatory Activity

N1-caffeoylspermidine inhibits NF-κB signaling by suppressing IκBα phosphorylation at Ser32/36 (68% inhibition at 50 μM). This mechanism parallels the action of N1,N5,N10-tricaffeoylspermidine analogs observed in Pule’an Tablets, which reduced IL-6 production by 44% in LPS-stimulated macrophages .

Metabolic Regulation

In murine models of diabetes, black goji berry extracts containing N1-caffeoylspermidine decreased fasting blood glucose by 31% and improved insulin sensitivity via AMPK activation (2.3-fold increase in phosphorylated AMPK) .

Challenges and Future Directions

  • Synthetic Scalability: Current methods for related compounds require 4–6 steps with 57–81% yields , but N1-selective acylation remains inefficient.

  • Bioavailability Optimization: The logP value of 1.2 suggests moderate membrane permeability, necessitating prodrug strategies for therapeutic use.

  • Target Identification: Network pharmacology analyses implicate LPAR1 and MMP9 as potential targets, but experimental validation is needed .

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